6-Methylpyridine-2,4-diamine

Lipophilicity Drug design ADME prediction

6-Methylpyridine-2,4-diamine (CAS 89464-77-7; synonyms: 2,4-Diamino-6-methylpyridine, 4,6-Diamino-2-picoline) is a methyl-substituted 2,4-diaminopyridine derivative with molecular formula C₆H₉N₃ and molecular weight 123.16 g/mol. It belongs to the diaminopyridine class of heterocyclic building blocks, characterized by two amino groups at the 2- and 4-positions of a pyridine ring bearing a methyl substituent at the 6-position.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 89464-77-7
Cat. No. B1613401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyridine-2,4-diamine
CAS89464-77-7
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)N)N
InChIInChI=1S/C6H9N3/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H4,7,8,9)
InChIKeyINKPXAOFFJVLKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpyridine-2,4-diamine (CAS 89464-77-7): Procurement-Relevant Identity and Class Positioning for Research and Industrial Buyers


6-Methylpyridine-2,4-diamine (CAS 89464-77-7; synonyms: 2,4-Diamino-6-methylpyridine, 4,6-Diamino-2-picoline) is a methyl-substituted 2,4-diaminopyridine derivative with molecular formula C₆H₉N₃ and molecular weight 123.16 g/mol . It belongs to the diaminopyridine class of heterocyclic building blocks, characterized by two amino groups at the 2- and 4-positions of a pyridine ring bearing a methyl substituent at the 6-position . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, with documented roles in kinase inhibitor scaffold elaboration, metal coordination chemistry, and cosmetic formulation development [1]. Its commercial availability at 97–98% purity from multiple international suppliers makes it an accessible entry point for structure–activity relationship (SAR) exploration programs .

Why 6-Methylpyridine-2,4-diamine Cannot Be Interchanged with Generic 2,4-Diaminopyridine or Positional Isomers in Research Procurement


The 6-methyl substituent and specific 2,4-diamino substitution pattern of 6-methylpyridine-2,4-diamine generate materially different physicochemical properties and reactivity profiles compared to unsubstituted 2,4-diaminopyridine (CAS 461-88-1), positional isomer 2,6-diaminopyridine (CAS 141-86-6), and regioisomer 2,3-diamino-5-methylpyridine (CAS 24638-29-7). These differences—quantified below in lipophilicity (ΔLogP ~0.3–1.2), melting point (Δmp up to ~50 °C), and boiling point (Δbp ~24–49 °C)—translate into divergent solid-state handling, purification behavior, and chromatographic retention that directly affect synthetic workflow reproducibility [1]. Critically, the 2,4-diaminopyridine scaffold is a privileged pharmacophore in kinase inhibitor design (e.g., FAK and ALK inhibitor programs), where the 6-methyl group modulates steric and electronic properties at the pyridine ring without altering the hydrogen-bond donor/acceptor count, enabling fine-tuning of target binding while preserving the core pharmacophore [2]. Blind substitution with an unsubstituted or differently substituted analog therefore risks altered reaction regioselectivity, different intermediate stability, and non-comparable biological screening results.

6-Methylpyridine-2,4-diamine: Quantitative Comparative Evidence for Differentiated Selection Against Closest Analogs


Lipophilicity Advantage: 6-Methylpyridine-2,4-diamine Exhibits Measurably Higher LogP than Unsubstituted 2,4-Diaminopyridine, Enhancing Membrane Partitioning Predictions

6-Methylpyridine-2,4-diamine (target) has a computed LogP of 1.72, compared to the unsubstituted parent 2,4-diaminopyridine which has a LogP of 1.41 . The ~0.31 log unit increase represents an approximately 2-fold increase in octanol–water partition coefficient, driven by the addition of a single methyl group at the 6-position. By contrast, the positional isomer 2,6-diaminopyridine has a substantially lower LogP of 0.55 [1], making the target compound ~1.17 log units (approximately 15-fold) more lipophilic. This difference is large enough to meaningfully alter predicted membrane permeability, CNS penetration potential, and chromatographic retention time (e.g., reversed-phase HPLC) in medicinal chemistry campaigns.

Lipophilicity Drug design ADME prediction

Thermal Stability and Solid-State Handling: 6-Methylpyridine-2,4-diamine Melting Point Exceeds Both the Parent Compound and a Close Methyl-Regioisomer by Over 10 °C and 45 °C Respectively

The melting point of 6-methylpyridine-2,4-diamine is 117–118 °C , which is 10–11 °C higher than that of unsubstituted 2,4-diaminopyridine (107 °C) [1] and approximately 45–50 °C higher than that of the positional isomer 2,3-diamino-5-methylpyridine (67–72 °C) . The higher melting point indicates stronger intermolecular hydrogen-bonding networks in the crystalline lattice, likely due to the optimal spatial arrangement of the 2- and 4-amino groups for packing. This translates into superior room-temperature solid-state stability, reduced tendency for hygroscopicity-induced degradation, and more predictable recrystallization behavior compared to the low-melting 2,3-isomer, which may require cold storage to prevent softening or melting during handling.

Solid-state properties Crystallinity Purification

Distillation and Purification Compatibility: 6-Methylpyridine-2,4-diamine Boils 24 °C Lower than Parent 2,4-Diaminopyridine, Facilitating Vacuum Distillation

6-Methylpyridine-2,4-diamine exhibits a boiling point of 334.2 °C at 760 mmHg , which is approximately 24 °C lower than that of unsubstituted 2,4-diaminopyridine (358 °C at 760 mmHg) . The lower boiling point is attributable to reduced intermolecular hydrogen bonding in the liquid phase due to steric perturbation from the 6-methyl group. While both boiling points are high, the 24 °C difference is practically meaningful in vacuum distillation setups, where the target compound can be distilled at a lower temperature or under milder vacuum, reducing thermal degradation risk. In contrast, 2,6-diaminopyridine has a significantly lower boiling point of 285 °C [1], which reflects fundamentally different intermolecular interactions due to the altered amino group geometry.

Purification Distillation Process chemistry

Regioselective Reactivity: The 2,4-Diamino-6-methyl Substitution Pattern Enables Orthogonal Functionalization Not Accessible with 2,6- or 2,3-Isomers

The 2,4-diaminopyridine scaffold, including its 6-methyl derivative, undergoes regioselective Pd-catalyzed cross-coupling with aryl halides where the reaction can be directed selectively through either the 2-amino or the 4-amino group by simple adjustment of reaction conditions [1]. The 6-methyl substituent on the target compound blocks one potential site of electrophilic aromatic substitution, further enforcing regioselectivity toward the 3- and 5-positions for C–H functionalization. This regiochemical control is fundamentally different from 2,6-diaminopyridine (symmetrical, two equivalent amino groups) and 2,3-diamino-5-methylpyridine (adjacent amino groups alter chelation and electronic properties). The 2,4-diaminopyridine core is a recognized privileged scaffold in kinase inhibitor development—specifically validated in FAK inhibitor programs (e.g., PND-1186 series) and ALK inhibitors (ceritinib/LDK378 analogs) [2], where the 6-methyl group provides a handle for modulating steric interactions with the kinase hinge region without eliminating key hydrogen-bonding contacts.

Regioselective synthesis Cross-coupling Medicinal chemistry

Density and Formulation Behavior: The 5% Lower Density of 6-Methylpyridine-2,4-diamine Versus Parent Compound Affects Gravimetric Formulation Calculations

The measured density of 6-methylpyridine-2,4-diamine is 1.19 g/cm³ , which is approximately 5% lower than that of unsubstituted 2,4-diaminopyridine (1.251 g/cm³) and 8–9% lower than that of 2,6-diaminopyridine (~1.3 g/cm³) [1]. This density difference, while modest, is sufficient to cause measurable discrepancies in gravimetric formulation preparations when compounds are interchanged without density correction. For example, a formulation calling for 1.00 g of 2,4-diaminopyridine would occupy approximately 0.80 mL, whereas the same mass of 6-methylpyridine-2,4-diamine occupies approximately 0.84 mL—a 5% volume discrepancy that could affect concentration calculations in stock solution preparation.

Formulation science Physical property Quality control

Limitation Acknowledgment: Absence of Published Head-to-Head Biological Activity Data Necessitates Project-Specific Empirical Validation

A comprehensive literature search across PubMed, BindingDB, ChEMBL, and patent databases did not identify any published head-to-head biological activity comparison (IC₅₀, Kᵢ, EC₅₀, or cellular efficacy data) in which 6-methylpyridine-2,4-diamine was directly compared to a closely related analog under identical assay conditions. The compound's primary documented role is as a synthetic intermediate and building block rather than as a final bioactive entity [1]. The differentiation evidence presented in this guide is therefore derived from physicochemical property comparisons, established structure–reactivity principles of pyridine chemistry, and class-level inferences from the broader 2,4-diaminopyridine literature [2]. Procurement decisions based on biological activity expectations must be validated through project-specific empirical testing; the physicochemical differentiation data herein provide a rational basis for compound selection but do not substitute for direct biological comparison.

Data transparency Procurement risk Empirical validation

6-Methylpyridine-2,4-diamine: Evidence-Backed Application Scenarios for Targeted Procurement


Scaffold Diversification in Kinase Inhibitor Medicinal Chemistry Programs

For research groups pursuing SAR exploration around the 2,4-diaminopyridine pharmacophore—a validated scaffold in FAK, ALK, and c-MET inhibitor programs—6-methylpyridine-2,4-diamine provides a sterically and electronically differentiated starting material. The 6-methyl group introduces measurable lipophilicity (LogP 1.72 vs 1.41 for the unsubstituted scaffold) without altering the hydrogen-bond donor/acceptor count (2 HBD, 3 HBA for both), enabling systematic exploration of lipophilic efficiency (LipE) while preserving key hinge-binding interactions . The two non-equivalent amino groups allow condition-dependent regioselective derivatization, as documented by Bio et al. for the broader 2,4-diaminopyridine class [1].

Intermediate for Elaborated Heterocycle Synthesis via Regioselective Cross-Coupling

The 2,4-diamino-6-methyl substitution pattern is ideally suited for sequential Pd-catalyzed cross-coupling strategies where the first coupling can be directed to either the 2-amino or 4-amino group by choice of ligand and solvent system . The 6-methyl substituent simultaneously protects the 6-position from unwanted functionalization and modulates the electron density of the pyridine ring, potentially influencing oxidative addition and reductive elimination rates in catalytic cycles. This controlled orthogonality is not achievable with the symmetrical 2,6-diaminopyridine isomer.

Metal Coordination Chemistry and Catalyst Ligand Development

The 2,4-diamino arrangement with a 6-methyl substituent generates a distinct N,N′-chelation geometry compared to 2,3- or 2,6-isomers. The higher melting point (117–118 °C) and well-defined crystallinity of the target compound facilitate the preparation and characterization of crystalline metal complexes, which is advantageous for single-crystal X-ray diffraction studies in coordination chemistry research. The density of 1.19 g/cm³ and refractive index of 1.647 provide additional quality control metrics for verifying lot-to-lot consistency in ligand procurement [1].

Topical Cosmetic and Pharmaceutical Formulation Development (Non-Therapeutic Research)

The compound has been identified as a basic neutralizing agent in cosmetic and pharmaceutical compositions for topical application . Its intermediate LogP (1.72) and balanced hydrogen-bonding profile (PSA 64.93 Ų) suggest favorable partitioning between aqueous and lipid phases in emulsion-based formulations compared to more polar analogs such as 2,6-diaminopyridine (LogP 0.55) [1]. The melting point of 117–118 °C ensures solid-state stability during formulation storage, reducing the risk of phase separation due to premature melting that could occur with lower-melting congeners such as 2,3-diamino-5-methylpyridine (mp 67–72 °C).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylpyridine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.